molecular formula C29H24N2O3S B302500 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

Cat. No. B302500
M. Wt: 480.6 g/mol
InChI Key: OMBCYMKEIYLCNC-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one, also known as BBTQ, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BBTQ is a member of the quinazoline family of compounds, which are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is not fully understood. However, it has been proposed that 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II can lead to DNA damage and ultimately cell death. Furthermore, 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been reported to inhibit the activity of the hepatitis C virus by targeting the viral NS5B polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one can induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. Moreover, 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been reported to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. Additionally, 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One advantage of 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Moreover, 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has demonstrated potent anticancer and antiviral activity, making it a promising candidate for further research. However, one limitation of 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is not fully understood, which can make it challenging to optimize its therapeutic potential.

Future Directions

Several future directions for the research and development of 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one can be identified. Firstly, further studies are needed to elucidate the mechanism of action of 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one, which can provide insights into its therapeutic potential. Secondly, the development of more water-soluble derivatives of 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one can improve its bioavailability and facilitate its administration in vivo. Thirdly, the evaluation of 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one in animal models can provide valuable information regarding its efficacy and safety. Finally, the exploration of 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis can expand its therapeutic applications.

Synthesis Methods

The synthesis of 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one involves the condensation of 2-aminothiophenol with 2,5-dimethoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting intermediate is then reacted with 2-chloroquinazoline in the presence of potassium carbonate to yield 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one. The synthesis of 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is relatively simple and can be achieved in moderate to good yields.

Scientific Research Applications

10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has demonstrated promising results in several scientific research applications. For instance, 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been shown to possess potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been reported to exhibit antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV). Moreover, 10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one has been found to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

10-benzylidene-7-(2,5-dimethoxyphenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

Molecular Formula

C29H24N2O3S

Molecular Weight

480.6 g/mol

IUPAC Name

(14E)-14-benzylidene-11-(2,5-dimethoxyphenyl)-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one

InChI

InChI=1S/C29H24N2O3S/c1-33-20-13-15-24(34-2)23(17-20)27-22-14-12-19-10-6-7-11-21(19)26(22)30-29-31(27)28(32)25(35-29)16-18-8-4-3-5-9-18/h3-11,13,15-17,27H,12,14H2,1-2H3/b25-16+

InChI Key

OMBCYMKEIYLCNC-PCLIKHOPSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)/C(=C\C6=CC=CC=C6)/S5

SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)C(=CC6=CC=CC=C6)S5

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4CC3)N=C5N2C(=O)C(=CC6=CC=CC=C6)S5

Origin of Product

United States

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